6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde
Description
Significance of Benzaldehyde (B42025) Derivatives as Versatile Synthetic Intermediates in Modern Organic Chemistry
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental precursors in a vast array of chemical transformations. wisdomlib.org Their aldehyde functionality serves as a reactive handle for nucleophilic additions, reductions, oxidations, and condensation reactions, forming the basis for the synthesis of more complex structures. orientjchem.org The versatility of benzaldehyde derivatives makes them indispensable in the creation of pharmaceuticals, agrochemicals, and specialty polymers. wisdomlib.orgmdpi.com The strategic placement of various substituents on the benzene (B151609) ring further expands their utility, allowing for fine-tuning of their electronic and steric properties to achieve desired reactivity and selectivity. liberty.edu
Strategic Importance of Halogen (Bromine and Fluorine) and Alkoxy (Methoxymethoxy) Substituents in Directing Chemical Reactivity and Selectivity
The introduction of halogen and alkoxy groups onto the benzaldehyde scaffold profoundly influences its chemical behavior.
Halogens (Bromine and Fluorine): The presence of bromine and fluorine atoms significantly alters the electronic nature of the aromatic ring. mdpi.com Both are electronegative, exerting an electron-withdrawing inductive effect. Fluorine, being the most electronegative element, has a strong inductive effect. Bromine, while also electron-withdrawing, is more polarizable. These electronic effects can influence the reactivity of the aldehyde group and direct the regioselectivity of further aromatic substitutions. researchgate.netnih.gov For instance, halogenation of benzaldehyde itself can lead to different products depending on the reaction conditions. youtube.com Furthermore, bromine atoms are excellent leaving groups in cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov
Alkoxy (Methoxymethoxy) Group: The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis. wikipedia.org It is an acetal (B89532) that is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions. wikipedia.org In the context of a substituted benzaldehyde, a methoxymethoxy group can serve to mask a reactive hydroxyl group while other transformations are carried out on the molecule. Its presence can also influence the electronic properties of the aromatic ring through its oxygen atom, which can donate electron density via resonance. ucla.eduwikipedia.org
Overview of Research Trajectories Pertaining to Complex Halogenated Benzaldehyde Scaffolds
Research into complex halogenated benzaldehyde scaffolds is driven by the need for sophisticated building blocks in drug discovery and materials science. mdpi.comresearchgate.net Current research often focuses on developing novel and efficient synthetic routes to access these intricate molecules. liberty.eduacs.org A significant area of investigation involves the regioselective halogenation of complex aromatic compounds to introduce halogens at specific positions, thereby enabling targeted molecular design. researchgate.net The development of tandem reactions, where multiple synthetic steps are carried out in a single pot, is another key research direction aimed at improving the efficiency and sustainability of synthesizing these valuable compounds. liberty.edu The unique electronic and steric properties imparted by multiple halogen and other substituents on a benzaldehyde core make these scaffolds highly sought after for creating molecules with specific biological activities or material properties. nih.govnih.gov
Chemical Profile of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde
The compound this compound is a polysubstituted aromatic aldehyde with the chemical formula C9H8BrFO3. Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, a methoxymethoxy group, and a formyl (aldehyde) group.
| Property | Value |
| CAS Number | 946635-01-2 |
| Molecular Formula | C9H8BrFO3 |
| Molecular Weight | 263.06 g/mol |
| Appearance | Solid (form) |
| SMILES String | O=C(C1=C(F)C(OC(OC)C)=CC=C1Br) |
| InChI Key | OCLRVBOCPPDQHJ-UHFFFAOYSA-N |
This data is compiled from publicly available chemical databases.
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from general principles of organic chemistry. The construction of such a molecule would likely involve a multi-step sequence. A plausible approach could start from a simpler, commercially available substituted benzene derivative. The synthesis of a related compound, 2-Bromo-6-fluoro-3-methoxybenzaldehyde, has been suggested to start from 2-bromo-6-fluoro-3-methoxyaniline via a Sandmeyer reaction followed by reduction. researchgate.net
The reactivity of this compound is dictated by its functional groups:
Aldehyde Group: This group is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and other derivatives. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
Aromatic Ring: The bromine and fluorine atoms deactivate the ring towards electrophilic substitution but direct incoming electrophiles to specific positions. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.
Methoxymethoxy (MOM) Group: This protecting group can be removed under acidic conditions to reveal a hydroxyl group, which can then be further functionalized.
The interplay of these functional groups makes this compound a valuable intermediate for the synthesis of more complex, highly functionalized molecules.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-5-14-8-3-2-7(10)6(4-12)9(8)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPBVCVEODDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=C(C=C1)Br)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Methoxymethoxy Benzaldehyde
Precursor Synthesis and Halogenation Strategies for Benzene (B151609) Ring Functionalization
The construction of the core 6-bromo-2-fluoro-3-hydroxybenzaldehyde (B1524719) scaffold is a critical initial phase, requiring precise installation of substituents on the benzene ring. Methodologies to achieve this substitution pattern often involve either regioselective halogenation of an existing precursor or building the molecule through directed metalation strategies.
Regioselective Bromination and Fluorination Approaches to Substituted Benzenes
The synthesis often commences from a precursor such as 2-fluoro-3-hydroxybenzaldehyde. The challenge lies in introducing a bromine atom specifically at the C6 position, which is para to the hydroxyl group and ortho to the fluorine atom. The hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The aldehyde group is a meta-director. In this arrangement, the directing effects of the hydroxyl and fluoro groups converge, activating the C4 and C6 positions for electrophilic substitution.
Electrophilic aromatic bromination is a common method employed for this purpose. Reagents such as N-Bromosuccinimide (NBS) or bromine in the presence of a mild Lewis acid can be used. The reaction conditions are chosen to favor mono-bromination at the sterically accessible C6 position, which is para to the powerful hydroxyl directing group. The inherent regioselectivity of such reactions is often high, driven by the combined electronic effects of the existing substituents. mdpi.com
Table 1: Typical Conditions for Regioselective Bromination
| Brominating Agent | Solvent | Typical Temperature | Outcome |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or THF | 0 °C to Room Temp | Selective bromination para to hydroxyl group |
| Br₂ / Acetic Acid | Acetic Acid | Room Temp | Effective bromination, may require catalyst |
Ortho-Lithiation and Directed ortho-Metalation Methodologies in Aromatic Systems for Precursor Preparation
An alternative strategy involves the use of directed ortho-metalation (DoM). This powerful technique allows for the regioselective deprotonation of an aromatic ring at a position adjacent to a directing metalation group (DMG), followed by quenching with an electrophile. In the context of this synthesis, a precursor like 1-bromo-3-fluoro-2-methoxybenzene could be utilized. The methoxy (B1213986) group can act as a DMG, however, the fluorine atom is a more powerful director in many systems. epfl.ch
The most acidic proton in a fluorinated aromatic ring is typically the one situated between two electron-withdrawing groups or ortho to the fluorine atom. For a precursor such as 4-bromo-2-fluoro-1-(methoxymethoxy)benzene, lithiation with a strong base like lithium diisopropylamide (LDA) would be expected to occur at the C5 position, ortho to the fluorine. Subsequent formylation with N,N-dimethylformamide (DMF) would install the aldehyde group at this position, leading to the target scaffold. google.com This method offers a high degree of regiocontrol that is often difficult to achieve with electrophilic substitution on complex aromatic systems. core.ac.uk
Installation and Manipulation of the Methoxymethoxy (MOM) Protecting Group at the C3 Position
The phenolic hydroxyl group is reactive under various conditions, particularly those involving strong bases or nucleophiles used in subsequent steps like aldehyde formation. Therefore, it must be protected. The methoxymethyl (MOM) ether is a common choice for protecting hydroxyl groups due to its stability under a range of conditions and its relatively straightforward removal.
Methodologies for the Protection of Phenolic Hydroxyl Groups via MOM Ethers
The protection of the hydroxyl group in the 6-bromo-2-fluoro-3-hydroxybenzaldehyde intermediate is typically achieved by reacting it with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base. nih.gov The base is required to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion that readily attacks the electrophilic chloromethyl group of MOMCl.
Common bases for this transformation include potassium carbonate (K₂CO₃) or Hünig's base (N,N-diisopropylethylamine, DIPEA). The choice of solvent is often an aprotic one, such as acetone (B3395972) or dichloromethane, to avoid interference with the reaction. nih.gov
Table 2: Reaction Parameters for MOM Protection of Phenols
| Reagent | Base | Solvent | Typical Yield |
|---|---|---|---|
| Methoxymethyl chloride (MOMCl) | DIPEA | Dichloromethane (DCM) | >90% |
| Methoxymethyl chloride (MOMCl) | K₂CO₃ | Acetone | 85-95% |
Investigation of Selective Deprotection Strategies for Regenerating Phenolic Hydroxyls in Complex Benzaldehyde (B42025) Scaffolds
While the final product is the MOM-protected compound, the ability to selectively deprotect this group is crucial for synthetic utility, allowing for further modification at the hydroxyl position. The MOM ether is an acetal (B89532), making it labile under acidic conditions.
Regeneration of the phenolic hydroxyl is typically accomplished by treatment with a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable solvent like methanol (B129727) or water. The conditions must be carefully controlled to avoid undesired side reactions, especially with the sensitive aldehyde functionality. The presence of aryl halides is generally compatible with acidic deprotection conditions.
Aldehyde Moiety Formation and Transformation Pathways
If the synthetic strategy begins with a precursor lacking the aldehyde group, its introduction is a key final step. As discussed in the context of ortho-lithiation (Section 2.1.2), a common and highly effective method is the formylation of an organolithium intermediate. semanticscholar.org
Starting with a precursor such as 1-bromo-3-fluoro-2-(methoxymethoxy)benzene, the molecule can be treated with a strong lithium base (e.g., n-butyllithium or LDA) at low temperatures (typically -78 °C) to generate an aryllithium species regioselectively at the C6 position, directed by the MOM-protected oxygen. This nucleophilic intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). An acidic workup then hydrolyzes the resulting intermediate to yield the final 6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde product. A patent describing the synthesis of a related compound, 2-bromo-6-fluorobenzaldehyde, utilizes this lithiation-formylation sequence starting from m-fluorobromobenzene. google.com
Another potential, though less common, pathway could involve the oxidation of a corresponding benzyl (B1604629) alcohol or benzyl bromide. For instance, a 6-bromo-2-fluoro-3-(methoxymethoxy)benzyl bromide could be oxidized to the aldehyde using reagents like dimethyl sulfoxide (B87167) (DMSO) in what is known as a Kornblum oxidation. google.com
Oxidative Generation of the Aldehyde Functionality from Precursor Alcohols or Methyl Groups
A common and effective method for the synthesis of benzaldehydes is the oxidation of the corresponding benzyl alcohol or a functionalized methyl group.
From Benzyl Alcohols: The oxidation of a precursor, (6-bromo-2-fluoro-3-(methoxymethoxy)phenyl)methanol, presents a direct route to the target aldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.
| Oxidizing Agent | Typical Conditions | Advantages |
| Potassium permanganate (B83412) (KMnO4) | Acidic or basic medium | Strong and cost-effective |
| Chromium trioxide (CrO3) | Acidic conditions (e.g., Jones oxidation) | Efficient for primary alcohols |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) as solvent | Mild and selective, minimizes over-oxidation |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | Mild conditions, suitable for sensitive substrates |
From Methyl Groups: Alternatively, the synthesis can commence from 1-bromo-3-fluoro-2-methoxy-4-methylbenzene, which would require a two-step process involving benzylic halogenation followed by oxidation. For instance, 2-bromo-6-fluorotoluene (B73676) can be converted to 2-bromo-6-fluorobenzyl bromide under light-catalyzed conditions with reagents like N-bromosuccinimide (NBS). The resulting benzyl bromide can then be oxidized to the corresponding benzaldehyde using various methods, such as treatment with dimethyl sulfoxide (DMSO). google.com
Reduction of Carboxylic Acid Derivatives to Aldehydes in Polyfunctionalized Aromatic Systems
Another viable synthetic strategy involves the partial reduction of a carboxylic acid derivative, such as an acid chloride or an ester, derived from 6-bromo-2-fluoro-3-(methoxymethoxy)benzoic acid. This approach is particularly useful in complex molecules where controlling the reduction state is crucial.
The reduction of carboxylic acids directly to aldehydes can be challenging due to the propensity for over-reduction to the corresponding alcohol. Therefore, the carboxylic acid is typically converted to a more reactive derivative.
| Carboxylic Acid Derivative | Reducing Agent | Typical Conditions |
| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H) | Anhydrous solvent (e.g., THF) at low temperatures |
| Ester | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous solvent (e.g., toluene, THF) at low temperatures |
| Weinreb Amide | Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH4) | Anhydrous solvent (e.g., THF) at low temperatures |
The use of a Weinreb amide is particularly advantageous as the intermediate N-methoxy-N-methylamide forms a stable chelate with the metal hydride, preventing over-reduction and facilitating the isolation of the aldehyde upon aqueous workup.
Purification and Scale-Up Methodologies for Substituted Benzaldehydes
The isolation and purification of the final product are critical steps to ensure high purity. For solid compounds like this compound, chromatographic techniques and recrystallization are the most common and effective methods.
Chromatographic Separation Techniques (e.g., Flash Chromatography, HPLC) for High Purity Isolation
Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Flash Chromatography: This is a rapid form of column chromatography that is widely used for the purification of organic compounds. For substituted benzaldehydes, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is often used. The polarity of the eluent is gradually increased to elute the desired compound from the column. The progress of the separation can be monitored by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses smaller stationary phase particles and higher pressure, resulting in better resolution. Both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18-modified silica) HPLC can be used, depending on the polarity of the compound and impurities.
Recrystallization and Crystallization Protocols for Solid-Phase Purification
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. The impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.
The key steps in recrystallization are:
Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should not react with the compound and should be easily removable.
Dissolution: The impure solid is dissolved in the minimum amount of hot solvent.
Filtration (optional): If there are insoluble impurities, a hot filtration can be performed.
Crystallization: The solution is allowed to cool slowly to promote the formation of large, pure crystals.
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.
For substituted benzaldehydes, common recrystallization solvents include hexane, ethanol, or mixtures of solvents like hexane/ethyl acetate.
Chemical Reactivity and Reaction Pathways of 6 Bromo 2 Fluoro 3 Methoxymethoxy Benzaldehyde
Transformations Involving the Aldehyde Functionality
The aldehyde group is a versatile functional group that readily participates in a variety of transformations, primarily centered around the electrophilic nature of the carbonyl carbon.
The carbonyl carbon of the aldehyde is electrophilic and thus susceptible to attack by various nucleophiles.
Grignard Reaction: Treatment of 6-bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent workup with a proton source yields the corresponding alcohol. The steric hindrance from the ortho-fluoro and the methoxymethoxy groups might influence the rate of reaction but is not expected to prevent it.
Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. youtube.comarkat-usa.org The aldehyde would react with a phosphorus ylide (a Wittig reagent) to form an alkene, where the carbonyl oxygen is replaced by the carbon group from the ylide. The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide and the reaction conditions. acs.orgacs.org For semi-stabilized ylides, a mixture of isomers is often obtained. acs.org
Aldol (B89426) Reaction: As an aromatic aldehyde lacking α-hydrogens, this compound cannot self-condense in an aldol reaction. ncert.nic.inbyjus.com However, it can act as the electrophilic partner in a crossed aldol or Claisen-Schmidt condensation with an enolizable ketone or aldehyde. byjus.comlumenlearning.comwikipedia.org This reaction, typically base-catalyzed, would initially form a β-hydroxy carbonyl compound, which would likely dehydrate under the reaction conditions to yield a conjugated α,β-unsaturated carbonyl compound. acs.org
| Reaction Type | Typical Reagents | Expected Product |
| Grignard Addition | 1. RMgX in THF or Et₂O; 2. H₃O⁺ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR in THF | Alkene |
| Claisen-Schmidt | Ketone (e.g., Acetophenone), NaOH, EtOH | α,β-Unsaturated Ketone |
The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding carboxylic acid. ncert.nic.in Common reagents include potassium permanganate (B83412) (KMnO₄), chromium-based reagents (e.g., Jones reagent), or milder, more selective methods like oxidation with sodium chlorite (B76162) (NaClO₂) or using N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.orgresearchgate.net Aerobic oxidation, sometimes catalyzed by light, offers a green alternative. acs.org Given the presence of other sensitive groups, milder conditions would be preferable to avoid unwanted side reactions. The direct oxidation to an ester is less common but can be achieved under specific conditions, for instance, through oxidative esterification.
Reduction: The aldehyde can be easily reduced to the corresponding primary benzyl (B1604629) alcohol. scielo.org.mxdoubtnut.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. scielo.org.mxugm.ac.id Catalytic hydrogenation can also be employed. These reductions are generally high-yielding and tolerant of the aryl halide and ether functionalities present in the molecule.
| Transformation | Typical Reagents | Expected Product |
| Oxidation | KMnO₄ or NaClO₂ | Carboxylic Acid |
| Reduction | NaBH₄ in MeOH/EtOH | Primary Alcohol |
Substitution Reactions of Halogen Atoms on the Aromatic Ring
The presence of both bromine and fluorine atoms on the aromatic ring opens up possibilities for various substitution reactions, which are heavily influenced by the electronic environment created by the other substituents.
Nucleophilic aromatic substitution (SNAr) typically requires an electron-deficient aromatic ring and a good leaving group. masterorganicchemistry.com The aldehyde group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho and para positions.
In this compound, the fluorine atom is ortho to the electron-withdrawing aldehyde group, making it highly activated towards SNAr. The bromine atom is para to the aldehyde, also an activated position. In SNAr reactions, fluoride (B91410) is generally a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. masterorganicchemistry.comyoutube.com Therefore, a strong nucleophile (e.g., an alkoxide, amine, or thiol) would be expected to preferentially displace the fluorine atom over the bromine atom. researchgate.netnih.govlibretexts.org
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl >> F. Consequently, the C-Br bond in the target molecule is the primary site for these transformations, while the C-F bond is typically unreactive under standard cross-coupling conditions.
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would result in the formation of a new C-C bond at the position of the bromine atom, yielding a biaryl compound.
Heck Reaction: The C-Br bond can readily participate in the Heck reaction, coupling with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netnih.govacs.orgrsc.orgorganic-chemistry.org
Sonogashira Coupling: This reaction would involve the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylated alkyne.
Buchwald–Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst with specialized phosphine (B1218219) ligands and a base. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.govacs.org
| Reaction Type | Coupling Partner | Catalyst/Base System (Typical) | Expected Bond Formed |
| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | C-C (Aryl-Aryl') |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | C-C (Aryl-Alkenyl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP / NaOt-Bu | C-N (Aryl-Amine) |
Reactivity Modulations Imparted by the Methoxymethoxy Group
The methoxymethoxy (MOM) group serves as a protecting group for the phenolic hydroxyl group from which it was derived. adichemistry.comtotal-synthesis.comchemistrytalk.org Its primary roles are to prevent the acidic proton of the phenol (B47542) from interfering with base-sensitive reactions (like Grignard or organolithium additions) and to prevent the phenol from undergoing reactions itself (e.g., O-alkylation).
Steric and Electronic Effects of the MOM Ether on Aromatic Reactivity and Regioselectivity
The methoxymethyl (MOM) ether group at the C3 position plays a crucial role in controlling the molecule's reactivity. Its influence stems from a combination of electronic and steric factors.
Electronic Effects: The MOM group, -OCH₂OCH₃, is a potent electron-donating group (EDG). wikipedia.org The oxygen atom directly attached to the benzene (B151609) ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through a resonance effect (+M). This donation of electron density increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack. organicchemistrytutor.com While the oxygen atom also exerts an electron-withdrawing inductive effect (-I) due to its high electronegativity, the resonance effect is dominant. wikipedia.org Consequently, the MOM group acts as an activating group, enhancing the rate of electrophilic aromatic substitution compared to unsubstituted benzene. Aromatic MOM ethers, however, can exhibit reduced reactivity compared to their aliphatic counterparts under certain conditions. acs.org
Steric Effects: The MOM ether is sterically more demanding than a hydroxyl or methoxy (B1213986) group. This bulk can hinder reactions at the adjacent ortho positions (C2 and C4). youtube.com The influence of the spatial arrangement of molecules on reaction rates is a key factor in determining the final product distribution. accessscience.com In this specific molecule, the C2 position is already occupied by a fluorine atom, leaving the C4 position as the primary ortho site susceptible to steric hindrance from the MOM group. This can lead to a preference for substitution at less hindered sites or require more forcing reaction conditions. youtube.com
| Substituent | Position | Electronic Effect | Ring Activity | Directing Effect |
|---|---|---|---|---|
| -CHO (Aldehyde) | C1 | -M, -I (Strongly withdrawing) | Deactivating | meta |
| -F (Fluoro) | C2 | -I > +M (Withdrawing) | Deactivating | ortho, para |
| -OMOM (MOM Ether) | C3 | +M > -I (Donating) | Activating | ortho, para |
| -Br (Bromo) | C6 | -I > +M (Withdrawing) | Deactivating | ortho, para |
Directing Effects of the MOM Group in Electrophilic and Nucleophilic Processes
The MOM group is a powerful directing group, significantly influencing the regioselectivity of both electrophilic and nucleophilic reactions on the aromatic ring.
Electrophilic Processes: In electrophilic aromatic substitution (EAS), electron-donating groups direct incoming electrophiles to the ortho and para positions. savemyexams.com For the MOM group at C3, the ortho positions are C2 and C4, and the para position is C6. Since the C2 and C6 positions are already substituted, the MOM group strongly directs electrophiles to the C4 position. This effect is reinforced by the aldehyde group, which, as a meta-director, also directs incoming groups to the C4 position (and C2). The convergence of these directing effects makes the C4 position the most probable site for electrophilic attack. In situations with conflicting directing effects, the activating group typically governs the outcome. youtube.com
Nucleophilic Processes: Nucleophilic aromatic substitution (SNAr) is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen). The aldehyde group at C1 is strongly electron-withdrawing. It is positioned ortho to the fluorine atom at C2 and para to the bromine atom at C6. This electronic arrangement makes both the C2 and C6 positions susceptible to nucleophilic attack, potentially leading to the displacement of the fluoride or bromide ions. The electron-donating MOM group at C3 would tend to disfavor this type of reaction by increasing electron density on the ring, but the powerful influence of the aldehyde group can still enable SNAr to occur.
Advanced Functionalization Strategies for Complex Derivatives
The unique arrangement of functional groups in this compound provides a platform for sophisticated synthetic strategies, allowing for the generation of complex molecular architectures.
Exploiting Multiple Reactive Sites for Chemo- and Regioselective Transformations
Chemoselectivity—the preferential reaction of one functional group in the presence of others—is key to the synthetic utility of this compound. The molecule possesses several distinct reactive sites that can be addressed selectively.
The Aldehyde Group: This group is a prime site for nucleophilic addition, Wittig reactions, reductive amination, oxidation to a carboxylic acid, or reduction to an alcohol.
The Carbon-Bromine Bond: The C-Br bond at C6 is ideal for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. It can also undergo metal-halogen exchange to form an organometallic intermediate.
The Aromatic C-H Bond: The C-H bond at the activated C4 position is the primary target for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.
The MOM Ether: The MOM protecting group can be selectively removed under acidic conditions to unveil a phenol. organic-chemistry.org This allows for subsequent reactions at the hydroxyl group, such as etherification or esterification.
The ability to perform these transformations selectively enables a programmed, stepwise approach to building molecular complexity. For example, one could first perform a Suzuki coupling at the C-Br bond, followed by a Wittig reaction at the aldehyde, and finally deprotect the MOM ether to reveal the phenol.
| Reactive Site | Position | Potential Selective Reaction Type | Example Reaction |
|---|---|---|---|
| Aldehyde | C1 | Nucleophilic Addition / Condensation | Wittig Reaction |
| Aryl Bromide | C6 | Cross-Coupling | Suzuki Coupling |
| Aromatic C-H | C4 | Electrophilic Substitution | Nitration |
| MOM Ether | C3 | Deprotection | Acid-catalyzed hydrolysis |
| Aryl Fluoride | C2 | Nucleophilic Substitution (SNAr) | Displacement with an amine |
Tandem and Cascade Reactions Incorporating the Benzaldehyde (B42025) Scaffold for Rapid Complexity Generation
The multifunctional nature of this benzaldehyde derivative makes it an excellent candidate for tandem or cascade reactions, where multiple bonds are formed in a single operation. Such processes are highly efficient for rapidly constructing complex molecular frameworks from simple starting materials.
For instance, a synthetic sequence could be designed where a cross-coupling reaction at the C-Br bond introduces a reactant moiety that then participates in an intramolecular cyclization with the aldehyde group. An example could be a Sonogashira coupling to install a terminal alkyne, followed by a gold- or silver-catalyzed intramolecular hydroarylation/cyclization, a strategy used with similar building blocks to create heterocyclic systems. ossila.com
Another potential cascade could involve an initial nucleophilic attack on the aldehyde, triggering a subsequent intramolecular substitution of the fluoride or bromide. The strategic placement of reactive groups allows for the design of elegant and efficient reaction pathways to novel and complex chemical entities.
Applications of 6 Bromo 2 Fluoro 3 Methoxymethoxy Benzaldehyde in Contemporary Organic Synthesis
A Versatile Building Block for Diverse Organic Structures
The inherent reactivity of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde makes it an ideal starting material for the elaboration of more complex molecules. The interplay of its electron-withdrawing and donating groups, combined with the presence of multiple reaction sites, allows for a wide range of chemical manipulations.
Synthesis of Novel Heterocyclic Compounds and Scaffolds
A significant application of this compound lies in its role as a key precursor for the synthesis of novel heterocyclic compounds. Notably, it serves as an essential building block in the preparation of pyrazole (B372694) derivatives, which are of considerable interest in medicinal chemistry due to their potential as glucokinase activators.
In a documented synthetic pathway, this compound undergoes a condensation reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazone. This intermediate is then cyclized with a suitable three-carbon component to construct the pyrazole ring system. The bromo and fluoro substituents on the phenyl ring, along with the protected hydroxyl group, provide handles for further functionalization, enabling the generation of a library of diverse pyrazole analogues for biological screening.
Table 1: Key Reaction Steps in the Synthesis of Pyrazole Derivatives
| Step | Reactants | Reagents | Product |
| 1 | This compound | Hydrazine hydrate | (E)-(6-bromo-2-fluoro-3-(methoxymethoxy)benzylidene)hydrazine |
| 2 | Hydrazone intermediate | Substituted 1,3-dicarbonyl compound | Substituted pyrazole derivative |
Construction of Polyaromatic Systems and Fused Ring Structures
While the primary documented use of this compound is in heterocyclic synthesis, its structural features suggest potential for the construction of polyaromatic and fused ring systems. The presence of the bromine atom allows for participation in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These powerful carbon-carbon bond-forming methodologies could be employed to append additional aromatic rings to the benzaldehyde (B42025) core.
Furthermore, the aldehyde functionality can be utilized in cyclization reactions, such as Friedel-Crafts type reactions or Pictet-Spengler reactions, to forge new fused ring systems. The fluoro and methoxymethoxy groups can influence the regioselectivity of these transformations and modulate the electronic properties of the resulting polyaromatic structures. However, specific examples of these applications for this particular compound are not extensively reported in the scientific literature.
Role in Multi-Component Reactions and Combinatorial Library Synthesis for Chemical Discovery
The structure of this compound is well-suited for its inclusion in multi-component reactions (MCRs). MCRs are powerful synthetic strategies that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The aldehyde group is a common participant in many named MCRs, such as the Ugi and Passerini reactions.
The incorporation of this multifunctional benzaldehyde into MCR-based combinatorial library synthesis could provide a streamlined route to a vast array of structurally diverse compounds. The resulting libraries could be invaluable for high-throughput screening in drug discovery and materials science. Despite this potential, detailed research findings specifically demonstrating the use of this compound in MCRs and combinatorial synthesis are not widely available.
Precursor in the Synthesis of Structurally Analogous Compounds for Fundamental Chemical Research
The unique substitution pattern of this compound also makes it a valuable starting point for the synthesis of a range of structurally related compounds for fundamental chemical research, including studies on structure-activity and structure-reactivity relationships.
Derivatization to Fluoro- and Bromo-Substituted Aromatic Ethers
The methoxymethyl (MOM) ether in this compound serves as a protecting group for the hydroxyl functionality. This protecting group can be selectively removed under acidic conditions to reveal the corresponding 6-bromo-2-fluoro-3-hydroxybenzaldehyde (B1524719). This deprotected intermediate can then be subjected to various etherification reactions to introduce a wide range of alkyl or aryl ether moieties at the 3-position. This allows for a systematic investigation into how different ether substituents influence the chemical and physical properties of the molecule.
Table 2: Potential Derivatization to Aromatic Ethers
| Starting Material | Reaction | Product |
| This compound | Acid-catalyzed deprotection | 6-Bromo-2-fluoro-3-hydroxybenzaldehyde |
| 6-Bromo-2-fluoro-3-hydroxybenzaldehyde | Williamson ether synthesis with an alkyl halide | 6-Bromo-2-fluoro-3-(alkoxy)benzaldehyde |
Formation of Other Benzaldehyde Derivatives for Structure-Reactivity Relationship Studies
The aldehyde group itself is a versatile functional handle that can be transformed into a variety of other functionalities. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an imine or an oxime. Each of these transformations yields a new class of benzaldehyde derivatives with altered electronic and steric properties.
The systematic synthesis of a series of such derivatives from this compound would enable detailed studies on structure-reactivity relationships. For example, the relative rates of nucleophilic aromatic substitution of the fluorine or bromine atoms could be compared across a series of derivatives with different functional groups in place of the aldehyde. This fundamental research can provide valuable insights into the electronic effects of various substituents on the reactivity of the aromatic ring. However, specific studies detailing these transformations for this compound are not readily found in the literature.
Contributions to Material Science Research through Advanced Organic Scaffolds
The pursuit of novel materials with enhanced electronic and structural properties is a cornerstone of modern material science. Organic molecules, with their inherent tunability and potential for self-assembly, are at the forefront of this research. Benzaldehyde derivatives, particularly those bearing halogen atoms, are emerging as versatile building blocks for the creation of sophisticated organic scaffolds. The subject compound, this compound, embodies the key features required for such applications.
Halogen bonding, a noncovalent interaction between a halogen atom with an electropositive region (the σ-hole) and a Lewis base, has gained prominence as a powerful tool for directing the self-assembly of molecules. nih.gov The strength and directionality of halogen bonds make them ideal for constructing well-defined supramolecular architectures and nanostructures. nih.gov The bromine and fluorine atoms in this compound can potentially act as halogen bond donors, guiding the assembly of macromolecules into ordered arrangements.
Research on analogous compounds has demonstrated the feasibility of this approach. For instance, 2-Bromo-6-fluorobenzaldehyde has been utilized in the self-assembly of macromolecules to fabricate nanostructures. ossila.com In a notable example, a semiconducting thieno-isoindigo-based nanowire was assembled with 2-bromobenzaldehyde (B122850) through a combination of halogen and chalcogen bonding. ossila.com This highlights the potential for bromo- and fluoro-substituted benzaldehydes to facilitate the formation of ordered, functional nanomaterials.
The synthesis of functional monomers bearing halogen bond donor sites from perfluorohalogenated benzaldehydes further underscores the importance of this strategy. chemrxiv.orgchemrxiv.org These monomers can be polymerized to create smart materials whose properties are dictated by the presence and nature of the halogen bonds. chemrxiv.org The principles derived from these studies can be extrapolated to predict the behavior of this compound in similar synthetic strategies.
Table 1: Comparison of Halogen Bond Donor Properties in Analogous Benzaldehyde Derivatives
| Compound | Halogen Atoms | Potential for Halogen Bonding | Demonstrated Application in Nanostructure Assembly |
| 2-Bromo-6-fluorobenzaldehyde | Bromine, Fluorine | High | Yes, in semiconducting nanowires ossila.com |
| Perfluorohalogenated Benzaldehydes | Multiple Fluorines, other Halogens | Very High | Yes, as functional monomers for smart polymers chemrxiv.orgchemrxiv.org |
| This compound | Bromine, Fluorine | High (Predicted) | Potential for directed self-assembly |
Organic semiconductors are pivotal components in a new generation of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netcity.ac.uk The electronic properties of these materials can be finely tuned through chemical synthesis, offering advantages over traditional inorganic semiconductors. rsc.orgrsc.org Benzaldehyde derivatives have been investigated as promising candidates for organic semiconducting materials. researchgate.net
A study involving four different benzaldehyde derivatives demonstrated their potential in the fabrication of metal/semiconductor junction devices. researchgate.net The investigation revealed that these compounds exhibit semiconducting behavior, with their electrical conductivity arising from charge transport through π-π stacking interactions. researchgate.net This research underscores the utility of the benzaldehyde core in designing new organic semiconductors.
The presence of halogen atoms can further modulate the electronic properties and solid-state packing of organic materials, which in turn influences their charge transport characteristics. The introduction of bromine and fluorine in this compound can be expected to influence its frontier molecular orbital energy levels and intermolecular interactions, making it a target for the synthesis of novel semiconducting materials.
Table 2: Electrical Properties of Analogous Benzaldehyde-Based Organic Semiconductors
| Benzaldehyde Derivative | Device Application | Key Finding | Reference |
| ALD-1, ALD-2, ALD-5, ALD-6 | Metal/Semiconductor Junction | Exhibited semiconducting nature with charge transport via π-π contacts. | researchgate.net |
| Thieno-isoindigo with 2-bromobenzaldehyde | Nanowire Transistor | Self-assembled into a semiconducting nanowire. | ossila.com |
Mechanistic Investigations and Computational Studies on 6 Bromo 2 Fluoro 3 Methoxymethoxy Benzaldehyde and Analogous Systems
Elucidation of Reaction Mechanisms for Aldehyde and Aromatic Transformations
The reactivity of aromatic aldehydes like 6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde is governed by the interplay of the aldehyde functional group and the substituted aromatic ring. Understanding the mechanisms of their transformations is crucial for synthetic applications.
Radical-Mediated Pathways in Benzaldehyde (B42025) Chemistry
Benzaldehyde and its derivatives can participate in reactions involving radical intermediates. These pathways are distinct from ionic mechanisms and offer unique synthetic possibilities. The generation of a benzoyl radical is a key step, typically initiated by the abstraction of the aldehydic hydrogen atom. rsc.org This can be achieved under photochemical conditions, where an excited-state photocatalyst facilitates the process. rsc.org
Once formed, the electrophilic benzoyl radical can engage in various transformations. A common pathway is the addition to carbon-carbon multiple bonds, such as in α,β-unsaturated esters, ketones, and nitriles, leading to the formation of β-functionalized aryl alkyl ketones. rsc.org The mild conditions of these photocatalyzed reactions tolerate a wide array of functional groups on the aromatic ring, including ethers and halides. rsc.org
Another significant radical-mediated transformation involves the α-tert-alkylation of aldehydes. nih.govacs.org This process can proceed through the formation of an enamine intermediate from the aldehyde, which then interacts with a radical initiator. nih.govacs.org The subsequent single-electron transfer generates radical species that can lead to complex bond formations and rearrangements. nih.govacs.org
| Reaction Type | Initiator/Catalyst | Key Intermediate | Typical Product |
| Radical Conjugate Addition | Photocatalyst (e.g., Decatungstate) | Benzoyl Radical | β-Functionalized Aryl Ketones |
| α-tert-Alkylation | Photochemical (Metal-Free) | Enamine Radical Cation | α-Tertiary Alkylated Aldehydes |
| Intramolecular Coupling | Transition Metals (e.g., Ti, Sm) | Ketyl Radical Anion | 1,2-Diols (Pinacol Coupling) |
This table summarizes key radical-mediated reactions involving aldehyde functionalities, based on established chemical principles.
Exploration of Transition-Metal-Catalyzed Mechanistic Cycles in Halogenated Aromatic Systems
The presence of bromine and fluorine atoms on the aromatic ring of this compound makes it a prime substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
The general mechanistic cycle for these transformations, such as the Suzuki-Miyaura coupling, typically involves a low-valent transition metal catalyst, most commonly palladium or nickel. rsc.org The cycle consists of three primary steps:
Oxidative Addition: The catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aromatic halide. This is often the rate-determining step, and its efficiency depends on the halogen, with the reactivity order generally being I > Br > Cl >> F. beilstein-journals.orgnii.ac.jp
Transmetalation: An organometallic nucleophile (e.g., an organoboron reagent) transfers its organic group to the transition metal center, displacing the halide.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active catalyst.
Nickel catalysts have gained prominence as a cheaper and more earth-abundant alternative to palladium. rsc.org They are particularly effective in activating less reactive C-Cl and even C-F bonds, which are often challenging for palladium catalysts. beilstein-journals.orgnii.ac.jp The activation of strong C-F bonds often requires specific conditions, such as the formation of nickelacyclopropane intermediates that facilitate β-fluorine elimination. beilstein-journals.orgnii.ac.jp This differential reactivity allows for orthogonal coupling reactions, where a C-Br bond can be selectively functionalized with a palladium catalyst, leaving a C-F bond intact for a subsequent nickel-catalyzed transformation. beilstein-journals.orgnii.ac.jp
| Catalyst | Typical Substrates (C-X) | Key Mechanistic Feature | Advantages |
| Palladium (Pd) | C-I, C-Br, C-Cl (less reactive) | Standard Oxidative Addition/Reductive Elimination | Well-established, high functional group tolerance |
| Nickel (Ni) | C-Cl, C-F, C-O | Can activate stronger bonds via unique intermediates | Cost-effective, activates challenging substrates |
This table compares the general characteristics of palladium and nickel catalysts in cross-coupling reactions involving halogenated aromatic systems. rsc.orgbeilstein-journals.orgnii.ac.jp
Theoretical Chemistry and Quantum Chemical Calculations
Computational methods provide deep insights into the properties of molecules like this compound, complementing experimental findings.
Electronic Structure Analysis and Reactivity Prediction of this compound
The electronic properties of this compound are dictated by the cumulative effects of its substituents. The aldehyde group (-CHO) and the halogen atoms (Br and F) are electron-withdrawing, primarily through inductive effects, which decrease the electron density of the aromatic ring and increase the electrophilicity of the carbonyl carbon. Conversely, the methoxymethoxy group (-OCH₂OCH₃) is an electron-donating group through resonance.
Theoretical calculations, such as Density Functional Theory (DFT), can quantify these effects by mapping the electrostatic potential and calculating atomic charges. The analysis of frontier molecular orbitals (HOMO and LUMO) helps predict reactivity. For this molecule, the LUMO is expected to be localized on the benzaldehyde moiety, indicating that the carbonyl carbon is a primary site for nucleophilic attack. The electron-withdrawing nature of the substituents would lower the LUMO energy, making the molecule a better electron acceptor. The HOMO would likely have significant contributions from the oxygen of the methoxymethoxy group and the aromatic ring, indicating these as potential sites for electrophilic attack.
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| -CHO | 1 | -I, -R (Electron-withdrawing) | Activates ring toward nucleophilic attack; primary site for nucleophiles |
| -F | 2 | -I > +R (Strongly electron-withdrawing) | Deactivates ring toward electrophilic attack |
| -O-MOM | 3 | +R > -I (Electron-donating) | Activates ring toward electrophilic attack, directing ortho/para |
| -Br | 6 | -I > +R (Electron-withdrawing) | Deactivates ring toward electrophilic attack |
-I = Inductive effect, ±R = Resonance effect. This table outlines the expected electronic contributions of each substituent on the benzaldehyde ring.
Conformational Landscape and Energetic Profiles of Substituted Benzaldehydes
For ortho-substituted benzaldehydes, the orientation of the aldehyde group relative to the adjacent substituent is a key structural feature. tandfonline.comias.ac.in Two planar conformations are possible: O-cis (or s-trans), where the C=O bond is cis to the ortho-substituent, and O-trans (or s-cis), where it is trans. tandfonline.comias.ac.in The relative stability of these conformers is determined by a balance of steric repulsion and electronic interactions (e.g., electrostatic attraction or repulsion). researchgate.net
In the case of this compound, the aldehyde group is flanked by a fluorine atom and a bromine atom. Computational studies on halobenzaldehydes show that destabilizing Lewis-type interactions can override stabilizing electronic delocalization. researchgate.net For an ortho-halogen, the interaction with the formyl group can be repulsive, and the nature of this interaction can shift from predominantly electrostatic for fluorine to more steric for bromine. researchgate.net Dipole moment measurements and NMR spectroscopy are experimental techniques used to determine the preferred conformation in solution. ias.ac.inrsc.org Theoretical calculations can map the potential energy surface for the rotation of the formyl group, identifying the global minimum energy conformation and the energy barriers between different conformers.
| Ortho-Substituent | Dominant Interaction | Preferred Conformation | Reference |
| -OH | Intramolecular H-bond | O-cis | ias.ac.in |
| -OCH₃ | Steric/Electrostatic Repulsion | O-trans | tandfonline.com |
| -Cl, -Br, -I | Electrostatic/Steric Repulsion | O-trans | tandfonline.com |
| -CH₃ | Steric Repulsion | O-trans | tandfonline.com |
This table presents the generally preferred conformations for various ortho-substituted benzaldehydes based on experimental and theoretical studies.
Spectroscopic Feature Prediction and Interpretation for Structural Elucidation Methodologies
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. Methods like DFT can accurately predict vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H, ¹³C). researchgate.net
For this compound, theoretical calculations can predict:
IR Spectrum: The characteristic C=O stretching frequency (ν(CO)) of the aldehyde. The calculated frequency can be compared with experimental data to confirm the presence of the carbonyl group and assess the electronic environment. Studies on halobenzaldehydes show that interactions with the halogen can influence this frequency. researchgate.net
NMR Spectrum: The ¹H and ¹³C chemical shifts for each unique atom in the molecule. The predicted shifts are invaluable for assigning signals in the experimental spectrum, especially for complex aromatic substitution patterns. Spin-spin coupling constants can also be calculated, providing further structural confirmation. researchgate.net
UV-Vis Spectrum: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, predicting the wavelengths of maximum absorption (λmax). acs.org The lowest energy bands in benzaldehyde are typically assigned to n→π* and π→π* transitions. acs.orgresearchgate.net
By comparing the computationally predicted spectra with experimental results, chemists can confirm the molecular structure with a high degree of confidence.
| Spectroscopic Parameter | Computational Method | Information Gained |
| Vibrational Frequencies | DFT | Identification of functional groups (e.g., C=O stretch) |
| NMR Chemical Shifts | DFT (with GIAO method) | Assignment of ¹H and ¹³C signals, structural confirmation |
| Electronic Transitions (λmax) | TD-DFT | Prediction of UV-Vis absorption bands |
This table summarizes how computational methods are applied to predict key spectroscopic features for molecular structure elucidation.
Understanding Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical transformations are intricately governed by the electronic and steric properties of its substituents: the bromo, fluoro, and methoxymethoxy groups. These groups modulate the electron density of the aromatic ring and the carbonyl group, thereby influencing the kinetics and thermodynamics of reactions.
Influence of Halogen and Alkoxy Groups on Reaction Kinetics and Thermodynamics
The presence of halogen and alkoxy substituents on the benzaldehyde ring significantly impacts its chemical behavior. Halogens, such as bromine and fluorine, are electronegative and exert a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This electron withdrawal generally increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ncert.nic.in However, halogens also possess lone pairs of electrons that can participate in resonance, exerting a positive mesomeric effect (+M), which donates electron density to the ring. In the case of fluorine, the -I effect typically dominates over its +M effect. For bromine, the -I effect is also stronger, but its polarizability can influence interactions.
Kinetic studies on analogous substituted benzaldehydes have shown that electron-withdrawing groups tend to accelerate the rates of nucleophilic addition reactions by making the carbonyl carbon more electrophilic. arkat-usa.org Conversely, electron-donating groups can decrease the reaction rate. The thermodynamic stability of intermediates and products is also affected. For instance, in proton transfer reactions, the proton affinities of substituted benzaldehydes are influenced by the electronic nature of the substituents. rsc.org Halogenated benzaldehydes generally exhibit lower proton affinities than benzaldehyde itself. rsc.org
The position of the substituents is also critical. In this compound, the fluorine atom is ortho to the aldehyde group, while the bromo and methoxymethoxy groups are at the 6- and 3-positions, respectively. The ortho-fluoro group can exert a strong -I effect, significantly influencing the reactivity of the adjacent aldehyde functionality. Steric hindrance from the ortho-substituent can also play a role in slowing down reactions by impeding the approach of a nucleophile to the carbonyl carbon. ncert.nic.in
A study on the halogen-exchange fluorination of dichlorobenzaldehydes provided insights into the kinetics of such reactions, demonstrating how reaction rates and activation energies are determined for the substitution of halogen atoms on the benzaldehyde ring. researchgate.net In another study, the effect of aldehyde and methoxy (B1213986) substituents on nucleophilic aromatic substitution was investigated, highlighting that the reactivity of the aromatic ring is correlated with the electron density at the reaction center. researchgate.net
Table 2: Predicted Influence of Substituents on Reaction Parameters
| Substituent Position | Effect on Reaction Rate (Nucleophilic Addition) | Influence on Thermodynamics |
|---|---|---|
| 2-Fluoro | Rate increase due to -I effect; potential rate decrease due to steric hindrance. | Stabilization of anionic intermediates. |
| 6-Bromo | Rate increase due to -I effect. | Stabilization of anionic intermediates. |
Computational Modeling of Regio- and Stereoselectivity in Complex Chemical Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the outcomes of complex chemical reactions. rsc.org For molecules like this compound, computational modeling can provide deep insights into reaction mechanisms, transition state geometries, and the origins of regio- and stereoselectivity.
DFT calculations can be employed to model the potential energy surfaces of various reaction pathways. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. This allows for the prediction of the major product of a reaction. For instance, in reactions where multiple isomers can be formed, DFT can predict the regioselectivity by comparing the activation energies of the transition states leading to each regioisomer. rsc.org
The electronic properties of the molecule, as influenced by its substituents, are central to these computational models. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack. nih.gov Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of charge distribution and orbital interactions.
In the context of this compound, computational models could be used to:
Predict Regioselectivity: In reactions such as electrophilic aromatic substitution or metallation-cross coupling, the model could predict which position on the aromatic ring is most likely to react. The directing effects of the bromo, fluoro, and methoxymethoxy groups would be quantitatively assessed.
Elucidate Stereoselectivity: For reactions that can produce chiral products, such as asymmetric catalysis, computational modeling can help in understanding the origin of stereoselectivity. acs.org By modeling the interaction of the substrate with a chiral catalyst, the transition state energies for the formation of different stereoisomers can be compared. rsc.org
Analyze Reaction Mechanisms: DFT can be used to map out the entire reaction mechanism step-by-step, identifying key intermediates and transition states. This provides a detailed understanding of how the reaction proceeds and what factors control its outcome.
Recent advances in computational tools also include machine learning models, which can be trained on large datasets of reaction outcomes to predict selectivity with high accuracy and speed. researchgate.net These models often use quantum mechanical descriptors as input, combining the rigor of computational chemistry with the power of artificial intelligence.
Table 3: Common Computational Methods and Their Applications
| Computational Method | Application | Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies, transition state searching. | Reaction energy profiles, activation energies, geometries of intermediates and transition states. |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution. | Identification of electrophilic and nucleophilic sites. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Atomic charges, orbital hybridizations, donor-acceptor interactions. |
Future Perspectives and Emerging Research Avenues for 6 Bromo 2 Fluoro 3 Methoxymethoxy Benzaldehyde Derivatives
Development of Sustainable and Green Synthetic Routes for Halogenated Benzaldehyes
The chemical industry is increasingly moving towards sustainable practices, driven by the need to minimize environmental impact. chemistryjournals.net Traditional methods for synthesizing halogenated benzaldehydes often rely on hazardous reagents and generate significant waste. tandfonline.comport.ac.uk Green chemistry principles offer a framework for developing more eco-friendly alternatives. chemistryjournals.netresearchgate.net
Key areas of development include:
Biocatalysis: The use of enzymes, such as halogenases, presents a highly selective and environmentally benign method for the halogenation of aromatic compounds under mild conditions. tandfonline.comport.ac.ukmdpi.com Flavin-dependent halogenases, for instance, can install halogen atoms onto molecular scaffolds with high precision. mdpi.com Similarly, biocatalytic reduction of benzaldehydes using enzymes from plant wastes offers a green alternative to metal hydrides for producing corresponding alcohols. scielo.org.mx Research into engineering these enzymes could broaden their substrate scope to include complex molecules like 6-bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde.
Alternative Solvents and Reagents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a core principle of green chemistry. chemistryjournals.net The use of safer oxidizing agents, such as hydrogen peroxide, is also being explored. For example, arc discharge has been shown to catalyze the oxidation of aromatic aldehydes to carboxylic acids using H₂O₂ in acetonitrile, avoiding heavy metals.
Renewable Feedstocks: There is growing interest in producing aromatic aldehydes from renewable biomass sources like lignin. rsc.org Processes combining catalytic fractionation of biomass with methods like ozonolysis are being developed to produce compounds such as vanillin (B372448) and syringaldehyde, reducing reliance on petrochemical precursors. rsc.org
| Synthesis Strategy | Key Advantages | Challenges |
| Biocatalysis (e.g., Halogenases) | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced waste. tandfonline.commdpi.com | Limited substrate scope, enzyme stability, and cost of cofactor recycling. mdpi.com |
| Green Solvents/Reagents | Reduced toxicity and environmental pollution, improved safety profiles. chemistryjournals.net | Lower reactivity or solubility of substrates, potential for different reaction pathways. |
| Renewable Feedstocks (e.g., Lignin) | Reduces dependence on fossil fuels, utilizes waste biomass. rsc.org | Complex separation and purification processes, lower yields compared to traditional routes. rsc.org |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, lower energy consumption. chemistryjournals.netscielo.org.mx | Scalability can be an issue, potential for localized overheating. |
Exploration of Novel Catalytic Systems for Chemo-, Regio-, and Stereoselective Functionalization
The presence of multiple reactive sites on this compound—the aldehyde, the C-Br bond, and activatable C-H bonds—makes selective functionalization a key challenge and opportunity. Advanced catalytic systems are crucial for controlling reaction outcomes.
Chemoselectivity: Developing catalysts that can discriminate between the aldehyde and the aryl bromide is essential. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be tuned to react specifically at the C-Br bond, leaving the aldehyde group intact for subsequent transformations.
Regioselectivity: Direct C-H activation is a powerful tool for introducing new functional groups. Novel catalytic systems based on transition metals like palladium, rhodium, and iridium are being designed to selectively activate specific C-H bonds on the aromatic ring, guided by directing groups. This allows for the precise installation of substituents at positions that are difficult to access through classical methods.
Stereoselectivity: For reactions involving the aldehyde group, such as nucleophilic additions, asymmetric catalysis is paramount for producing enantiomerically pure products, which is often a requirement for biologically active molecules. Chiral organocatalysts and metal complexes are continuously being developed to provide high levels of stereocontrol in these transformations.
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Productivity
To accelerate drug discovery and materials science, high-throughput synthesis methods are becoming indispensable. Integrating the synthesis and functionalization of this compound derivatives into modern automated platforms offers significant advantages.
Flow Chemistry: Performing reactions in continuous flow reactors, as opposed to traditional batch processes, offers superior control over reaction parameters like temperature, pressure, and mixing. chemistryjournals.net This leads to improved reaction efficiency, higher yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. chemistryjournals.net The precise control afforded by flow systems can also minimize the formation of byproducts, simplifying purification.
Automated Synthesis: Robotic platforms can perform multiple reactions in parallel, enabling the rapid generation of libraries of derivatives. By systematically varying reagents and reaction conditions, these systems can quickly explore the chemical space around the core benzaldehyde (B42025) structure. This approach is invaluable for structure-activity relationship (SAR) studies in drug development.
The combination of flow chemistry and automation allows for the creation of on-demand synthesis platforms that can produce specific quantities of desired compounds with high purity and reproducibility, significantly accelerating research and development timelines.
Potential for Advancing Retrosynthetic Strategies in Complex Target Molecule Synthesis
This compound is a valuable building block in retrosynthetic analysis. Its polysubstituted nature allows it to serve as a linchpin in the convergent synthesis of complex molecules, such as pharmaceuticals and natural products.
The methoxymethoxy (MOM) group serves as a robust protecting group for the phenol (B47542), which can be removed under specific conditions to reveal a reactive hydroxyl group. The aldehyde is a versatile handle for chain extension through reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination. The bromo and fluoro substituents provide orthogonal sites for further functionalization. The bromine atom is particularly useful for metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. port.ac.uk
This multi-functional handle allows synthetic chemists to design more efficient and flexible routes to complex targets. For example, the benzaldehyde core can be elaborated first, followed by a late-stage cross-coupling reaction at the bromine site, or vice versa. This strategic flexibility is crucial for navigating the challenges of synthesizing intricate molecular architectures. A related compound, 6-Bromo-2-fluoro-3-methylbenzaldehyde, has been utilized as a key building block in the synthesis of quinazoline (B50416) derivatives for drug discovery, highlighting the utility of this substitution pattern. fluoromart.com
Q & A
Q. What are the standard synthetic routes for preparing 6-Bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. Key steps include:
- Protection of hydroxyl groups : Bromomethyl methyl ether (MOM-Cl) is used to introduce the methoxymethoxy (-OCH2OCH3) group at the 3-position. This reaction requires dichloromethane (DCM) as a solvent and a base like DIPEA to drive regioselective protection .
- Halogenation : Electrophilic bromination/fluorination or metal-catalyzed cross-coupling can introduce bromo and fluoro groups. For example, regioselective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under controlled conditions .
- Purification : Recrystallization from ethanol/petroleum ether (2:1 v/v) yields pure product, as demonstrated in analogous syntheses (83% yield) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For instance, the aldehyde proton appears as a singlet near δ 9.92 ppm, while methoxymethoxy protons resonate at δ 5.24 ppm (doublet) and δ 3.51 ppm (singlet) .
- HPLC : Purity assessment (>95%) is achieved using reverse-phase chromatography with UV detection at 254 nm, as validated for structurally similar bromo-fluorobenzaldehydes .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 263.98) .
Advanced Research Questions
Q. How can regioselectivity challenges during methoxymethoxy group installation be addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Directing Groups : Pre-installation of electron-withdrawing groups (e.g., aldehydes) at specific positions directs electrophilic substitution. For example, the aldehyde group at the 1-position enhances reactivity at the 3-position .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions, as shown in the synthesis of 3-Bromo-5-(methoxymethoxy)benzaldehyde (31% yield at 0°C vs. <10% at room temperature) .
- Catalysis : Lewis acids like BF3·Et2O can enhance regioselectivity in MOM-protection reactions .
Q. What strategies stabilize the aldehyde group during subsequent reactions?
- Methodological Answer : The aldehyde group is prone to oxidation or nucleophilic attack. Stabilization methods include:
- Inert Atmosphere : Conducting reactions under nitrogen/argon prevents oxidation .
- Low-Temperature Storage : Store the compound at 0–6°C in amber vials to retard decomposition, as recommended for 4-Bromo-5-fluoro-2-methylbenzaldehyde .
- Protection-Deprotection : Temporarily convert the aldehyde to a stable acetal or imine intermediate during harsh reactions .
Q. How is this compound utilized in cross-coupling reactions for complex molecule synthesis?
- Methodological Answer : The bromo and fluoro substituents enable diverse transformations:
- Suzuki-Miyaura Coupling : The 6-bromo group reacts with arylboronic acids (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid) in the presence of Pd(PPh3)4 to form biaryl scaffolds, key in pharmaceutical intermediates .
- Nucleophilic Aromatic Substitution : The 2-fluoro group undergoes substitution with amines or thiols under basic conditions (e.g., K2CO3 in DMF at 80°C) .
- Aldol Condensation : The aldehyde participates in C–C bond formation with ketones, forming α,β-unsaturated carbonyl derivatives for natural product synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
